

Application of Dowtherm Q in Polymer Processing Experiments: Application Notes and Protocols

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Compound of Interest

Compound Name: Dowtherm Q

Cat. No.: B12700112

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These application notes provide a comprehensive overview of the use of **Dowtherm Q** heat transfer fluid in polymer processing experiments. Detailed protocols, data tables, and procedural diagrams are included to facilitate the setup and execution of experiments requiring precise temperature control.

Dowtherm Q is a synthetic organic heat transfer fluid composed of a mixture of diphenylethane and alkylated aromatics.[1][2][3][4] It offers excellent thermal stability and pumpability at low temperatures when compared to mineral oils.[1][2][3] These characteristics make it a suitable candidate for a wide range of applications in polymer processing, including extrusion, injection molding, and blow molding, where maintaining a consistent temperature is critical to final product quality.

Physicochemical Properties and Operating Parameters

Effective use of **Dowtherm Q** necessitates a thorough understanding of its physical and chemical properties. These properties influence the design of the heat transfer system and the operational parameters of the polymer processing experiment.

General Properties

A summary of the key properties of **Dowtherm Q** is presented below.

Property	Value
Composition	Mixture of Diphenylethane and Alkylated Aromatics[1][2][3][4]
Appearance	Clear to Light Yellow Liquid[4]
Recommended Temperature Range	-35°C to 330°C (-30°F to 625°F)[2][5][6][7]
Flash Point	120°C (249°F)[4][5][8]
Fire Point	124°C (255°F)[4]
Autoignition Temperature	412°C (773°F)[4][5][8]
Average Molecular Weight	190[4]

Temperature-Dependent Properties

The following tables detail the temperature-dependent properties of **Dowtherm Q**, which are crucial for accurate heat transfer calculations and system design.

Saturated Liquid Properties (SI Units)

Temperature (°C)	Specific Heat (kJ/kg·K)	Density (kg/m ³)	Thermal Conductivity (W/m·K)	Viscosity (mPa·s)	Vapor Pressure (bar)
-35	1.478	1011.4	0.1280	46.60	-
0	1.589	980.5	0.1244	7.56	-
50	1.745	944.8	0.1201	2.53	-
100	1.902	907.8	0.1158	1.15	-
150	2.058	869.5	0.1114	0.65	-
200	2.215	829.7	0.1071	0.42	-
250	2.371	788.1	0.1027	0.29	-
300	2.528	744.4	0.0984	0.22	-
330	2.625	714.7	0.0956	0.19	4.81

Data sourced from publicly available product information.[\[2\]](#)

Saturated Liquid Properties (English Units)

Temperature (°F)	Specific Heat (Btu/lb·°F)	Density (lb/ft ³)	Thermal Conductivity (Btu/hr·ft ² ·°F/ft)	Viscosity (cP)	Vapor Pressure (psia)
-30	0.353	63.23	0.074	48.2	-
32	0.380	61.21	0.072	7.56	-
122	0.417	58.98	0.070	2.53	-
212	0.454	56.67	0.067	1.15	-
302	0.492	54.28	0.064	0.65	-
392	0.529	51.79	0.062	0.42	-
482	0.566	49.20	0.060	0.29	-
572	0.604	46.47	0.057	0.22	-
625	0.627	44.62	0.055	0.19	69.7

Data sourced from publicly available product information.[\[2\]](#)[\[5\]](#)

Experimental Protocols

The following protocols outline the general procedures for utilizing **Dowtherm Q** in laboratory-scale polymer extrusion and injection molding experiments. These should be adapted to the specific equipment and experimental goals.

Protocol 1: Temperature Control in a Laboratory Extruder

This protocol describes the use of a liquid heat transfer system with **Dowtherm Q** to control the barrel temperature of a laboratory single-screw or twin-screw extruder.

Materials and Equipment:

- Laboratory extruder with a jacketed barrel for liquid heating/cooling

- Temperature control unit (TCU) or a circulating bath compatible with **Dowtherm Q**'s operating range
- **Dowtherm Q** heat transfer fluid
- Appropriate personal protective equipment (PPE): safety glasses, heat-resistant gloves, lab coat
- Polymer resin
- Data acquisition system to monitor and record temperatures

Procedure:

- System Preparation:
 - Ensure the extruder and TCU are clean and in good working order.
 - Verify that all connections between the TCU and the extruder barrel jacket are secure and leak-proof.
 - Fill the TCU reservoir with **Dowtherm Q** to the recommended level.
- Heating and Temperature Stabilization:
 - Turn on the TCU and set the desired barrel temperature for the specific polymer being processed.
 - Allow the **Dowtherm Q** to circulate through the extruder barrel jacket until the setpoint temperature is reached and stable.
 - Monitor the actual temperature of the extruder barrel zones using the extruder's thermocouples and the data acquisition system.
- Polymer Extrusion:
 - Once the barrel temperatures are stable, begin feeding the polymer resin into the extruder hopper.

- Set the desired screw speed and other extrusion parameters.
- Continuously monitor the barrel temperatures and the melt temperature (if a melt thermocouple is available) throughout the extrusion process. The TCU will automatically add or remove heat via the circulating **Dowtherm Q** to maintain the setpoint.
- Shutdown and Cooling:
 - After the extrusion run is complete, turn off the polymer feed.
 - Purge the extruder of any remaining polymer.
 - Gradually decrease the setpoint on the TCU to allow for a controlled cooling of the extruder barrel.
 - Once the barrel has cooled to a safe temperature, the TCU and extruder can be powered off.

Protocol 2: Mold Temperature Control in Injection Molding

This protocol details the use of **Dowtherm Q** to maintain a precise and uniform temperature in an injection mold, which is crucial for controlling part quality, crystallinity, and cycle time.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials and Equipment:

- Injection molding machine
- Mold with channels for liquid temperature control
- High-temperature TCU compatible with **Dowtherm Q**
- **Dowtherm Q** heat transfer fluid
- Appropriate PPE
- Polymer resin

- Part handling and inspection tools

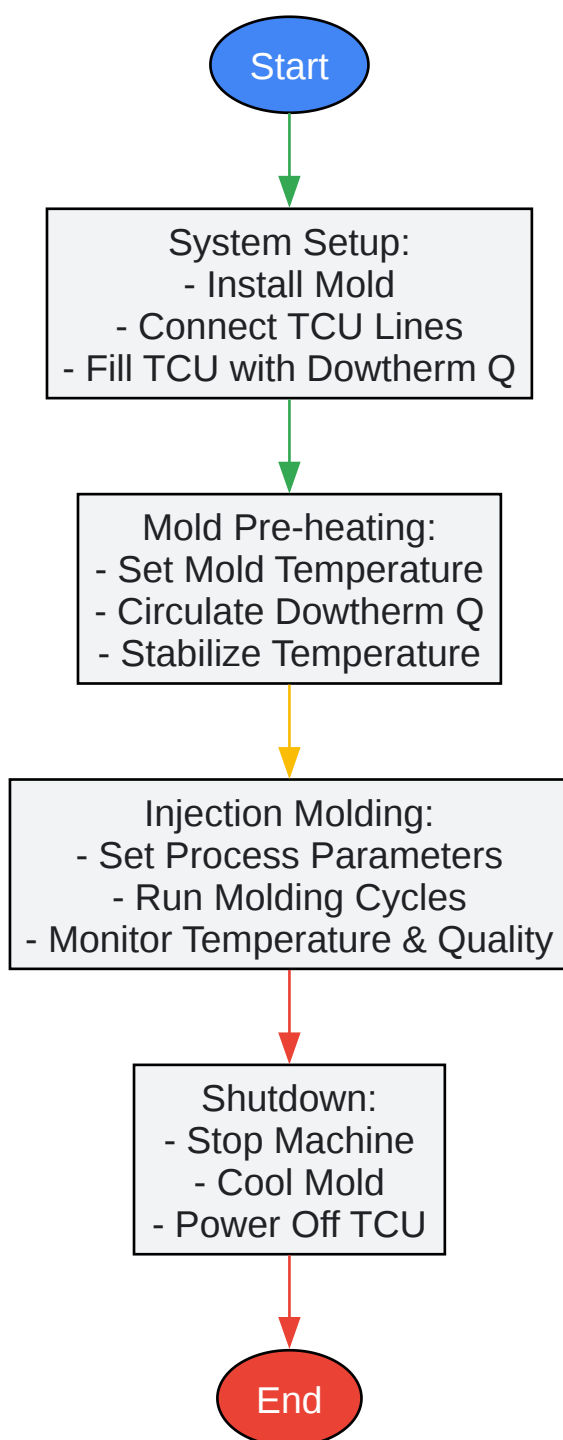
Procedure:

- System Setup:
 - Install the mold in the injection molding machine.
 - Connect the TCU supply and return lines to the mold's temperature control channels. Ensure tight, leak-free connections.
 - Fill the TCU with **Dowtherm Q**.
- Mold Pre-heating:
 - Set the desired mold temperature on the TCU. For high-temperature polymers like PEI, this could be in the range of 135°C to 180°C.[\[12\]](#)
 - Start the TCU to circulate the hot **Dowtherm Q** through the mold.
 - Allow sufficient time for the entire mold to reach a stable and uniform temperature. This is critical for consistent part quality.
- Injection Molding Process:
 - Set the injection molding parameters (injection speed, pressure, holding time, etc.).
 - Begin the injection molding cycles. The TCU will continuously circulate **Dowtherm Q** to remove heat from the molten polymer and maintain the target mold temperature.
 - Monitor the mold temperature and part quality throughout the production run.
- Cooling and Shutdown:
 - At the end of the run, stop the injection molding machine.
 - Set the TCU to a lower temperature to begin cooling the mold.

- Once the mold has reached a safe handling temperature, the TCU can be turned off and the lines disconnected.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols.



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